4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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Description
4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Mode of Action
The compound this compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes by this compound affects the arachidonic acid pathway . This leads to a decrease in the production of thromboxane, prostaglandins, and prostacyclin, which are involved in inflammation and pain signaling .
Pharmacokinetics
The compound has shown potent inhibition of cox enzymes, suggesting it may have good bioavailability .
Result of Action
The molecular and cellular effects of the action of this compound include a decrease in the production of thromboxane, prostaglandins, and prostacyclin . This leads to a reduction in inflammation and pain signaling .
Biological Activity
The compound 4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide (CAS Number: 1251563-35-5) is a synthetic organic molecule that incorporates a benzothiazole moiety, a piperidine ring, and a sulfonamide group. This unique structural combination suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N3O4S2 with a molecular weight of 445.6 g/mol. The structure features:
- A benzothiazole ring, known for various biological activities including antimicrobial and anticancer effects.
- A piperidine ring, which is often associated with neuroactive properties.
- A sulfonamide group that enhances solubility and biological interaction potential.
Property | Value |
---|---|
Molecular Formula | C21H23N3O4S2 |
Molecular Weight | 445.6 g/mol |
CAS Number | 1251563-35-5 |
Antimicrobial Properties
Benzothiazole derivatives have been documented to exhibit significant antimicrobial activity. The presence of the benzothiazole moiety in the compound suggests potential efficacy against various pathogens. Research indicates that compounds with similar structures can inhibit bacterial growth and exhibit antifungal properties. For instance, benzothiazole derivatives have shown effectiveness against Mycobacterium tuberculosis, making them candidates for further development in treating resistant strains .
Anticancer Activity
Studies on related benzothiazole compounds have revealed their ability to induce apoptosis in cancer cells through various mechanisms such as inhibiting cell proliferation and disrupting cell cycle progression. The compound's sulfonamide group may contribute to its anticancer properties by interfering with metabolic pathways critical for tumor growth .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, which can lead to reduced viability of pathogenic organisms or cancer cells.
- Cell Signaling Modulation: By affecting signaling pathways, the compound may influence processes such as apoptosis and cell cycle regulation.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and E. coli. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones, suggesting potential for development as novel antibiotics .
Study 2: Anticancer Activity
In vitro assays demonstrated that related benzothiazole compounds could inhibit the growth of breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through caspase activation. The structural features of these compounds were critical in determining their potency, indicating that modifications could enhance efficacy .
Properties
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-23(2)30(26,27)17-9-7-15(8-10-17)20(25)24-13-11-16(12-14-24)28-21-22-18-5-3-4-6-19(18)29-21/h3-10,16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRQKLLYCCBYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.